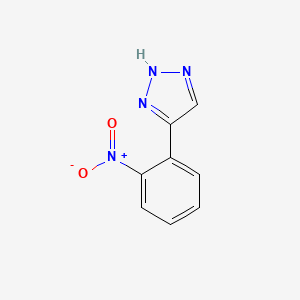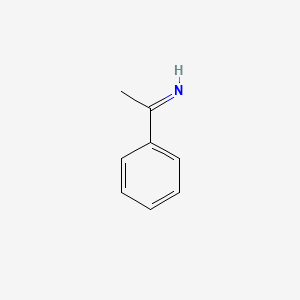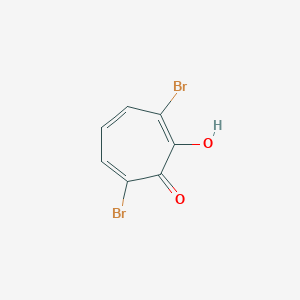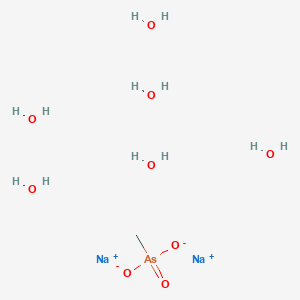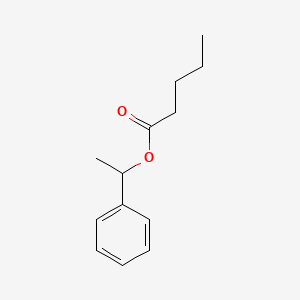
1-Phenylethyl valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylethyl valerate, also known as pentanoic acid 1-phenylethyl ester, is an organic compound with the molecular formula C13H18O2. It is an ester formed from valeric acid and 1-phenylethanol. This compound is known for its pleasant odor and is used in various applications, including fragrances and flavorings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylethyl valerate can be synthesized through esterification reactions. One common method involves the reaction of valeric acid with 1-phenylethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where valeric acid and 1-phenylethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylethyl valerate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to valeric acid and 1-phenylethanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester to alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Valeric acid and 1-phenylethanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Applications De Recherche Scientifique
1-Phenylethyl valerate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals
Mécanisme D'action
The mechanism of action of 1-phenylethyl valerate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release valeric acid and 1-phenylethanol, which may exert biological effects. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications .
Comparaison Avec Des Composés Similaires
1-Phenylethyl acetate: An ester with similar structural features but derived from acetic acid.
1-Phenylethyl butyrate: Another ester, derived from butyric acid.
1-Phenylethyl propionate: An ester formed from propionic acid.
Uniqueness: 1-Phenylethyl valerate is unique due to its specific ester linkage with valeric acid, which imparts distinct chemical and physical properties. Its pleasant odor and potential biological activities make it valuable in various applications compared to its analogs .
Propriétés
Numéro CAS |
3460-43-3 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-phenylethyl pentanoate |
InChI |
InChI=1S/C13H18O2/c1-3-4-10-13(14)15-11(2)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
Clé InChI |
PTBSIZMEMKOIHX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14161597.png)
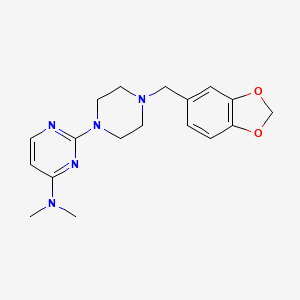
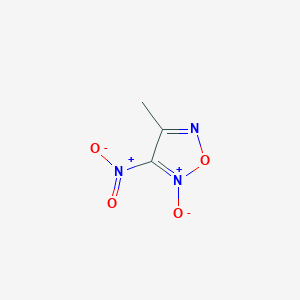
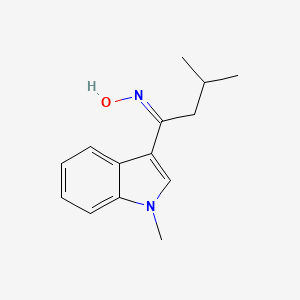
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14161606.png)
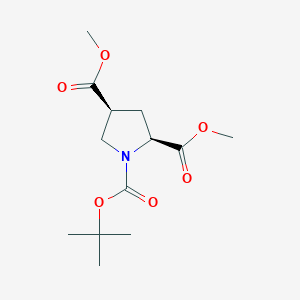
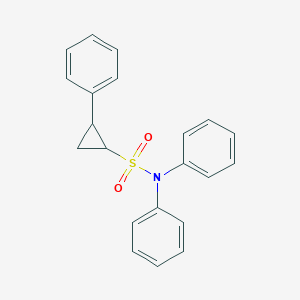
![N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14161628.png)
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
